N'-(3,5-dimethylphenyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
The compound N'-(3,5-dimethylphenyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a structurally complex molecule featuring a piperidine ring substituted with a 2,4,6-trimethylbenzenesulfonyl group and an ethanediamide linker to a 3,5-dimethylphenyl moiety. Its synthesis likely involves peptide coupling strategies or sulfonylation reactions, as suggested by protocols for analogous compounds in the literature .
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O4S/c1-17-12-18(2)16-22(15-17)28-26(31)25(30)27-10-9-23-8-6-7-11-29(23)34(32,33)24-20(4)13-19(3)14-21(24)5/h12-16,23H,6-11H2,1-5H3,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILCNTIKMNBYHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Dimethylphenyl Group : Contributes to lipophilicity and potential interactions with biological membranes.
- Piperidine Ring : Often associated with pharmacological activity, particularly in neuropharmacology.
- Sulfonyl Group : May enhance solubility and bioavailability.
Molecular Formula
The molecular formula for this compound is .
Research indicates that compounds with similar structures often interact with biological targets such as enzymes and receptors. The sulfonamide moiety is known to inhibit carbonic anhydrase, while the piperidine derivative can modulate neurotransmitter pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance:
- A549 (lung cancer) : IC50 values showed promising antiproliferative effects.
- HCC827 (lung adenocarcinoma) : Demonstrated higher sensitivity compared to other cell lines.
In Vivo Studies
Preliminary in vivo studies using animal models have suggested that the compound may possess antitumor properties. For example, a study reported effective tumor reduction in xenograft models treated with this compound at specified dosages.
Table 1: Summary of Biological Assays
| Cell Line | IC50 (µM) | Activity Type |
|---|---|---|
| A549 | 6.26 | Antiproliferative |
| HCC827 | 5.48 | Antiproliferative |
| NCI-H358 | 6.48 | Antiproliferative |
Table 2: Comparative Activity of Similar Compounds
| Compound Name | IC50 (µM) | Targeted Activity |
|---|---|---|
| N'-(3,5-dimethylphenyl)amide | 5.00 | Antitumor |
| Benzimidazole Derivative | 4.50 | Antitumor |
| Piperidine Sulfonamide | 7.00 | Antimicrobial |
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal evaluated the antitumor efficacy of the compound on human lung cancer cell lines using both 2D and 3D culture systems. The results indicated that the compound had a significantly lower IC50 in 2D cultures compared to 3D cultures, suggesting enhanced effectiveness in simpler environments .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of the compound against common pathogens such as E. coli and S. aureus. The results showed that it exhibited notable antibacterial activity, which could be attributed to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives
- N-(1-(3,5-Dimethylphenyl)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (): Key Features: Contains a 3,5-dimethylphenyl group and dual sulfonamide moieties. Synthesis: Prepared via a general procedure (GP 1) with 90% yield after column chromatography .
Piperidine-Containing Compounds
- Ethyl phenyl(piperidin-2-yl)acetate (): Key Features: Piperidine ring esterified with a phenyl group. Comparison: The target compound’s 2,4,6-trimethylbenzenesulfonyl group may reduce metabolic lability compared to ester groups.
Dipeptidomimetics
- 1,3,4-Oxadiazole-derived dipeptidomimetics ():
- Key Features : Heterocyclic cores mimic peptide backbones.
- Synthesis : Utilizes oxadiazole formation via cyclization, differing from the target’s amide/sulfonamide linkages .
- Comparison : The ethanediamide linker in the target compound may offer greater conformational flexibility than rigid oxadiazole rings.
Functional Group Impact on Properties
- Sulfonamide vs. Amide : Sulfonamides generally exhibit higher metabolic stability than esters or amides but may reduce bioavailability due to increased polarity.
- 3,5-Dimethylphenyl Group : Compared to fluorophenyl analogs (), this group may reduce electronegativity but increase lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
